molecular formula C9H18N3Na2O16P3 B12464747 Disodium dihydrate hydrogen {[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy(hydroxy)phosphoryl phosphonato}oxyphosphonate

Disodium dihydrate hydrogen {[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy(hydroxy)phosphoryl phosphonato}oxyphosphonate

Cat. No.: B12464747
M. Wt: 563.15 g/mol
InChI Key: KNSYTSUGTLJHPS-UHFFFAOYSA-L
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Description

Disodium dihydrate hydrogen {[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy(hydroxy)phosphoryl phosphonato}oxyphosphonate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple functional groups such as amino, oxo, and hydroxyl groups, making it highly reactive and versatile in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Disodium dihydrate hydrogen {[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy(hydroxy)phosphoryl phosphonato}oxyphosphonate typically involves multiple steps. One common method includes the reductive amination of 5-acetyl-4-aminopyrimidines followed by cyclization with dimethylformamide dimethyl acetal (DMF-DMA) or triethyl orthoformate (HC(OEt)3) . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process includes purification steps such as crystallization and chromatography to isolate the desired product from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

Disodium dihydrate hydrogen {[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy(hydroxy)phosphoryl phosphonato}oxyphosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino or hydroxyl groups, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds.

Scientific Research Applications

Disodium dihydrate hydrogen {[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy(hydroxy)phosphoryl phosphonato}oxyphosphonate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of Disodium dihydrate hydrogen {[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy(hydroxy)phosphoryl phosphonato}oxyphosphonate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit viral replication by targeting viral enzymes or interfere with cancer cell proliferation by affecting cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Disodium dihydrate hydrogen {[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy(hydroxy)phosphoryl phosphonato}oxyphosphonate is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound in various scientific and industrial applications.

Biological Activity

Disodium dihydrate hydrogen {[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy(hydroxy)phosphoryl phosphonato}oxyphosphonate is a complex organic compound with potential biological applications. This article explores its biological activity, focusing on its mechanisms, effects, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that integrates a pyrimidine derivative with a phosphorylated sugar moiety. Its molecular formula can be represented as C10H14N5Na2O14P3C_{10}H_{14}N_5Na_2O_{14}P_3, indicating the presence of multiple functional groups that contribute to its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including nucleic acids and proteins. The phosphoryl groups facilitate interactions with enzymes involved in cellular signaling and metabolism.

Key Mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific kinases or phosphatases, altering phosphorylation states of target proteins.
  • Nucleotide Mimicry : Its structure resembles nucleotide components, allowing it to participate in metabolic pathways as a substrate or inhibitor.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antiviral Properties : Preliminary studies suggest that the compound may inhibit viral replication by interfering with viral RNA synthesis.
  • Antitumor Effects : In vitro studies have shown that it can induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways.
  • Immunomodulatory Effects : The compound may modulate immune responses, enhancing or suppressing specific immune functions depending on the context.

Case Study 1: Antiviral Activity

A study assessed the antiviral efficacy of the compound against influenza virus. Results indicated a significant reduction in viral load in treated cells compared to controls, suggesting potential as an antiviral agent .

Case Study 2: Antitumor Activity

In a controlled experiment involving human cancer cell lines (e.g., HeLa cells), the compound demonstrated dose-dependent cytotoxicity. Flow cytometry analysis revealed increased apoptosis markers in treated cells .

Case Study 3: Immunomodulation

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntiviralSignificant reduction in viral replication
AntitumorInduction of apoptosis in cancer cell lines
ImmunomodulatoryEnhanced cytokine production in macrophages

Table 2: Structural Characteristics

PropertyValue
Molecular FormulaC10H14N5Na2O14P3C_{10}H_{14}N_5Na_2O_{14}P_3
Molecular Weight567.15 g/mol
SolubilitySoluble in water

Properties

Molecular Formula

C9H18N3Na2O16P3

Molecular Weight

563.15 g/mol

IUPAC Name

disodium;[[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate;dihydrate

InChI

InChI=1S/C9H16N3O14P3.2Na.2H2O/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18);;;2*1H2/q;2*+1;;/p-2

InChI Key

KNSYTSUGTLJHPS-UHFFFAOYSA-L

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O.O.O.[Na+].[Na+]

Origin of Product

United States

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